6-Bromo-3-ethyl-1-isopropyl-1H-indazole
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Overview
Description
6-Bromo-3-ethyl-1-isopropyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethyl-1-isopropyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-ethyl-1-isopropyl-1H-indazole with bromine in the presence of a suitable solvent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethyl-1-isopropyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
6-Bromo-3-ethyl-1-isopropyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethyl-1-isopropyl-1H-indazole involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-isopropyl-1H-indazole
- 6-Bromo-3-methyl-1H-indazole
- 6-Bromo-1-cyclopentyl-1H-indazole
Uniqueness
6-Bromo-3-ethyl-1-isopropyl-1H-indazole is unique due to the presence of both ethyl and isopropyl groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C12H15BrN2 |
---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
6-bromo-3-ethyl-1-propan-2-ylindazole |
InChI |
InChI=1S/C12H15BrN2/c1-4-11-10-6-5-9(13)7-12(10)15(14-11)8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
LSMKLWCHTFYBER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=C2)Br)C(C)C |
Origin of Product |
United States |
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